Cas no 124064-70-6 (b-D-Galactofuranose,5,6-O-(1-carboxyethylidene)-)

b-D-Galactofuranose,5,6-O-(1-carboxyethylidene)- structure
124064-70-6 structure
Product Name:b-D-Galactofuranose,5,6-O-(1-carboxyethylidene)-
CAS No:124064-70-6
MF:C9H14O8
MW:250.202663898468
CID:198513
PubChem ID:130092
Update Time:2025-04-19

b-D-Galactofuranose,5,6-O-(1-carboxyethylidene)- Chemical and Physical Properties

Names and Identifiers

    • b-D-Galactofuranose,5,6-O-(1-carboxyethylidene)-
    • (4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid
    • 5,6-O-(1-carboxyethylidene)galactofuranose
    • 5,6-Cegf
    • 5,6-O-(1-carboxyethylidene)-beta-D-galactofuranose
    • beta-D-Galactofuranose, 5,6-O-(1-carboxyethylidene)-
    • 124064-70-6
    • DTXSID20924693
    • 5,6-O-(1-Carboxyethylidene)hexofuranosato(2-)
    • Inchi: 1S/C9H14O8/c1-9(8(13)14)15-2-3(17-9)6-4(10)5(11)7(12)16-6/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7-,9?/m1/s1
    • InChI Key: MSZJOGGJOQBTMQ-FTWOVESKSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]1[C@H]1COC(C(=O)O)(C)O1)O)O)O

Computed Properties

  • Exact Mass: 250.068867
  • Monoisotopic Mass: 250.068867
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -2.4
  • Topological Polar Surface Area: 126

Experimental Properties

  • Density: 1.715
  • Boiling Point: 507.1°Cat760mmHg
  • Flash Point: 204.5°C
  • Refractive Index: 1.611
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